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molecular formula C10H6F3N3O2 B2384581 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 25373-61-9

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No. B2384581
M. Wt: 257.172
InChI Key: JSZWGVPOLFJCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513250B2

Procedure details

To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (15.00 g; 71.8 mmol; 1 eq) and diisopropylethylamine (12.5 mL; 71.8 mmol; 1 eq) in anhydrous acetonitrile (650 mL), imidazole (4.88 g; 71.8 mmol; 1 eq) is added under argon. The reaction mixture is allowed to stir under reflux for 20 hours until 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has completely reacted. The crude mixture is concentrated under vacuum and the resulting powder dissolved in ethyl acetate (250 mL). The organic phase is then washed with water (100 mL), brine (100 mL) and dried over sodium sulfate to provide an orange powder after concentration under vacuum. Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 5:5) afforded the title compound (17.7 g; 68.5 mmol; 96%) as a brown powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].C(N(C(C)C)CC)(C)C.[NH:24]1[CH:28]=[CH:27][N:26]=[CH:25]1>C(#N)C>[N+:12]([C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[N:24]1[CH:28]=[CH:27][N:26]=[CH:25]1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.88 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has completely reacted
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture is concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting powder dissolved in ethyl acetate (250 mL)
WASH
Type
WASH
Details
The organic phase is then washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to provide an orange powder
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under vacuum
CUSTOM
Type
CUSTOM
Details
Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 5:5)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.5 mmol
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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